molecular formula C12H17NO3 B12516040 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol CAS No. 651713-13-2

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol

Cat. No.: B12516040
CAS No.: 651713-13-2
M. Wt: 223.27 g/mol
InChI Key: WQGZXWDVWYJFJS-UHFFFAOYSA-N
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Description

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol is an organic compound characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group and a propanol backbone

Preparation Methods

The synthesis of 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-1-propanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol include:

    3-(3,4-Dimethoxyphenyl)-L-alanine: Shares the 3,4-dimethoxyphenyl group but differs in its amino acid structure.

    1-(3,4-Dimethoxyphenyl)-2-propanol: Similar backbone but lacks the imine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

651713-13-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methylideneamino]propan-2-ol

InChI

InChI=1S/C12H17NO3/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3/h4-6,8-9,14H,7H2,1-3H3

InChI Key

WQGZXWDVWYJFJS-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

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